molecular formula C32H31N5O2 B11327155 2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11327155
M. Wt: 517.6 g/mol
InChI Key: GAORTPVWRJQRPH-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the piperazine ring: This step involves the reaction of the pyrrolo[2,3-d]pyrimidine core with a piperazine derivative.

    Introduction of the ethanone moiety: This is typically done through a nucleophilic substitution reaction.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Research: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}propane: Similar structure but with a propane group instead of an ethanone.

Uniqueness

The uniqueness of 2-(4-methylphenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C32H31N5O2

Molecular Weight

517.6 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[7-(2-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C32H31N5O2/c1-23-12-14-26(15-13-23)39-21-29(38)35-16-18-36(19-17-35)31-30-27(25-9-4-3-5-10-25)20-37(32(30)34-22-33-31)28-11-7-6-8-24(28)2/h3-15,20,22H,16-19,21H2,1-2H3

InChI Key

GAORTPVWRJQRPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5C)C6=CC=CC=C6

Origin of Product

United States

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